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Compound of Interest

Compound Name: lodine Green

Cat. No.: B1242079

Indocyanine green (ICG) is a tricarbocyanine dye that has become an indispensable tool in cell
biology research and clinical diagnostics. Its significance lies in its unique spectral properties: it
absorbs and fluoresces in the near-infrared (NIR) window (approximately 700-900 nm). This
region of the electromagnetic spectrum is often called the "optical window" for biological tissues
because it allows for deeper light penetration due to reduced absorption by endogenous
molecules like hemoglobin and water, and minimized tissue autofluorescence. ICG's ability to
act as both a fluorescent contrast agent and a photosensitizer has led to its widespread
application in high-resolution cellular imaging, photodynamic therapy, and cell viability

assessment.

Quantitative Data Summary

The utility of ICG in various applications is dictated by its photophysical properties. The
following table summarizes key quantitative data for ICG.
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Property

Value

Notes

Peak Absorption (A_abs)

~780 nm (in plasma/serum)

The exact peak can shift
depending on the solvent and
its binding to proteins like

albumin.

Peak Emission (A_em)

~820 nm

Provides a Stokes shift that is
adequate for distinguishing

emission from excitation light.

Molar Extinction Coeff.

1.0-2.5 x 10"5 M~icm~1

High molar extinction
coefficient contributes to its
effectiveness as a

photosensitizer.

Quantum Yield

~0.01-0.08

The quantum yield is relatively
low but sufficient for NIR
imaging. It can be influenced
by the solvent and aggregation

state.

Working Concentration

10-100 pg/mL (in vitro staining)

Optimal concentration can vary
based on cell type and specific

application.

Working Concentration

25-50 uM (Photodynamic
Therapy)

Higher concentrations are
often used to maximize the
generation of reactive oxygen

species.

Core Applications and Experimental Protocols
Near-Infrared (NIR) Fluorescence Imaging

ICG is extensively used for in vitro and in vivo imaging of cells. Its NIR fluorescence allows for

deep tissue imaging with a high signal-to-noise ratio. It is commonly employed for visualizing

cellular structures and for tracking the biodistribution of labeled cells in small animal models.
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Reagent Preparation: Prepare a stock solution of ICG (e.g., 1 mg/mL) in dimethyl sulfoxide
(DMSO) or water. Further dilute the stock solution in a serum-free cell culture medium or
phosphate-buffered saline (PBS) to the desired working concentration (e.g., 25-50 pg/mL).

Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate (e.g.,

glass-bottom dishes).

Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the ICG
working solution to the cells and incubate for 15-30 minutes at 37°C. The incubation time

may need optimization depending on the cell line.

Washing: After incubation, remove the ICG solution and wash the cells two to three times

with PBS to remove any unbound dye.

Imaging: Add fresh culture medium or PBS to the cells. Visualize the stained cells using a
fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g.,
Excitation: 760-790 nm, Emission: 810-840 nm).
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1. Cell Labeling
(In vitro incubation with ICG)

'

2. Cell Washing
(Remove unbound ICG)

y

3. Cell Injection
(Systemic or local administration
into animal model)

4. In Vivo Imaging
(NIR fluorescence imaging system)

5. Data Analysis
(Signal quantification and
localization)

Click to download full resolution via product page

Caption: Workflow for tracking ICG-labeled cells in an animal model.

Photodynamic Therapy (PDT)

ICG can act as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon
irradiation with NIR light. This property is harnessed for photodynamic therapy to selectively
destroy target cells, particularly cancer cells. The mechanism involves ICG absorbing light
energy and transferring it to molecular oxygen, creating singlet oxygen, a highly reactive ROS
that induces oxidative stress and triggers apoptotic or necrotic cell death pathways.

» Reagent Preparation: Prepare a stock solution of ICG as described above. Dilute to a
working concentration of 25-50 pM in a serum-free medium.
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Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

ICG Incubation: Replace the medium with the ICG working solution and incubate for 1-4
hours to allow for cellular uptake.

Washing: Remove the ICG solution and wash the cells gently with PBS.

Irradiation: Add fresh culture medium. Irradiate the cells with a NIR laser or LED light source
(e.g., 780-810 nm) at a specific power density (e.g., 1 W/cm?) for a defined duration. A non-
irradiated control group (ICG only) and a light-only control group (no ICG) should be
included.

Post-Irradiation Incubation: Incubate the cells for 24-48 hours to allow for the induction of cell
death.

Viability Assessment: Assess cell viability using a standard method such as an MTT assay,
or by staining with viability dyes like Propidium lodide and analyzing via flow cytometry or
fluorescence microscopy.
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Caption: ICG-PDT mechanism leading to apoptosis via ROS production.
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Cell Viability and Cytotoxicity Assessment

ICG can also be used as a simple dye for assessing cell viability. The principle is based on the
integrity of the cell membrane. In viable cells with intact membranes, ICG uptake is generally
low. However, in dead or dying cells with compromised membranes, the dye can readily enter
and accumulate within the cytoplasm. This differential uptake allows for the distinguishing of
live and dead cell populations.

o Cell Preparation: Prepare a single-cell suspension of the cell population to be analyzed.

» Staining: Add ICG to the cell suspension at a final concentration of 1-5 pg/mL. Incubate for
10-15 minutes at room temperature, protected from light.

e Analysis: Analyze the cells using a flow cytometer equipped with a laser for excitation in the
far-red spectrum (e.g., 633 nm or similar, although not optimal, it can excite ICG) and an
appropriate NIR detector.

» Data Interpretation: The population of cells with high ICG fluorescence represents the non-
viable or membrane-compromised cells, while the low-fluorescence population represents
viable cells.
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Caption: Principle of ICG-based cell viability determination.

¢ To cite this document: BenchChem. [Indocyanine Green (ICG) in Cell Biology: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1242079#key-applications-of-iodine-green-in-cell-
biology]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1242079?utm_src=pdf-body-img
https://www.benchchem.com/product/b1242079#key-applications-of-iodine-green-in-cell-biology
https://www.benchchem.com/product/b1242079#key-applications-of-iodine-green-in-cell-biology
https://www.benchchem.com/product/b1242079#key-applications-of-iodine-green-in-cell-biology
https://www.benchchem.com/product/b1242079#key-applications-of-iodine-green-in-cell-biology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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